molecular formula C10H16O B11920339 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one CAS No. 6541-58-8

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B11920339
CAS No.: 6541-58-8
M. Wt: 152.23 g/mol
InChI Key: BGKHEYBJLXKPGX-UHFFFAOYSA-N
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Description

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one, also known as isofenchone, is a bicyclic ketone with the molecular formula C10H16O. This compound is a derivative of camphor and is characterized by its unique bicyclic structure, which includes a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol using oxidizing agents such as oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) (MoOPH) . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The ketone functional group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, depending on the conditions and reagents used .

Comparison with Similar Compounds

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one is similar to other bicyclic ketones, such as camphor and fenchone. it is unique due to its specific substitution pattern and reactivity.

Similar Compounds

These compounds share a similar bicyclic structure but differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1,5,5-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)6-10(3)5-7(9)4-8(10)11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKHEYBJLXKPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC1CC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487239
Record name 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6541-58-8
Record name 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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